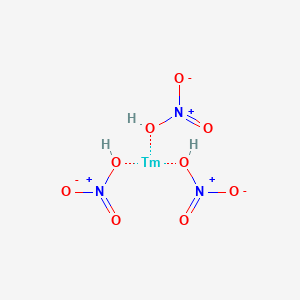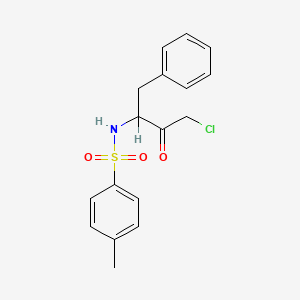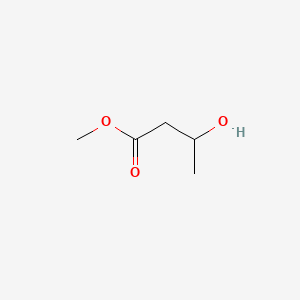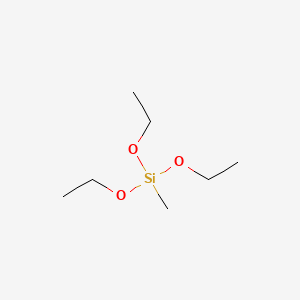
Thulium(3+) nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium(3+) nitrate is an inorganic compound formed by the reaction of thulium and nitric acid. It is a salt with the chemical formula Tm(NO₃)₃. The compound typically appears as dark-green crystals and is highly soluble in water. This compound is known for forming various crystalline hydrates, such as pentahydrate and hexahydrate .
Synthetic Routes and Reaction Conditions:
- Thulium metal reacts with nitric acid to form this compound. The reaction can be represented as:
Direct Reaction with Nitric Acid: Tm+6HNO3→Tm(NO3)3+3NO2+3H2O
Thulium hydroxide reacts with nitric acid to produce this compound:Reaction with Thulium Hydroxide: Tm(OH)3+3HNO3→Tm(NO3)3+3H2O
Industrial Production Methods:
- Industrially, this compound is produced by dissolving thulium oxide in nitric acid, followed by crystallization to obtain the desired hydrate form .
Types of Reactions:
Oxidation and Reduction: this compound can undergo thermal decomposition, resulting in the formation of thulium oxide and nitrogen oxides.
Substitution Reactions: It can participate in substitution reactions where the nitrate ions are replaced by other anions.
Common Reagents and Conditions:
- Heating this compound hydrate leads to the formation of thulium oxynitrate and eventually thulium oxide:
Thermal Decomposition: Tm(NO3)3⋅5H2O→TmONO3+4H2O+2NO2
TmONO3→Tm2O3+NO2
Major Products:
Scientific Research Applications
Thulium(3+) nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology and Medicine: this compound is utilized in the synthesis of thulium oxide nanorods, which are used in enzyme-based biosensor analysis.
Mechanism of Action
The mechanism of action of thulium(3+) nitrate primarily involves its ability to act as a source of thulium ions in various chemical reactions. The nitrate ions can participate in oxidation-reduction reactions, and the thulium ions can form complexes with other molecules, influencing the pathways and outcomes of these reactions .
Comparison with Similar Compounds
- Terbium(3+) nitrate
- Lutetium(3+) nitrate
- Cerium(3+) nitrate
Comparison:
- Uniqueness: Thulium(3+) nitrate is unique due to its specific applications in the synthesis of thulium oxide nanorods and its use in optical and photo-optical materials. While similar compounds like terbium(3+) nitrate and lutetium(3+) nitrate also have applications in optical materials, this compound’s specific properties make it particularly valuable in certain niche applications .
Properties
CAS No. |
14985-19-4 |
|---|---|
Molecular Formula |
N3O9Tm |
Molecular Weight |
354.95 g/mol |
IUPAC Name |
thulium(3+);trinitrate |
InChI |
InChI=1S/3NO3.Tm/c3*2-1(3)4;/q3*-1;+3 |
InChI Key |
LLZBVBSJCNUKLL-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Tm] |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tm+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)

![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)











